molecular formula C24H23NO8S B2771447 Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951942-96-4

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2771447
CAS No.: 951942-96-4
M. Wt: 485.51
InChI Key: VTKWWAWZJKUYEC-UHFFFAOYSA-N
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Description

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C24H23NO8S and its molecular weight is 485.51. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[9-(1,1-dioxothiolan-3-yl)-2-methyl-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO8S/c1-14-22(33-17-5-3-15(4-6-17)24(27)30-2)21(26)18-7-8-20-19(23(18)32-14)11-25(13-31-20)16-9-10-34(28,29)12-16/h3-8,16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKWWAWZJKUYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)OC5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound, Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate, has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells.

Cellular Effects

In the cellular context, this compound influences cell function by modulating GIRK channels. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GIRK channels. This interaction leads to the activation of these channels, influencing cellular excitability.

Biological Activity

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N2O6SC_{23}H_{23}N_{2}O_{6}S, with a molecular weight of approximately 441.5 g/mol. The compound features a benzoate moiety linked to a tetrahydrochromeno derivative that incorporates a dioxidothiophene unit.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

CompoundCell LineIC50 (µM)
Compound AA2780 (Ovarian Cancer)2.5
Compound BHeLa (Cervical Cancer)5.0

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism of action involves the interaction of the compound with specific biological macromolecules. It is hypothesized that the compound binds to cellular receptors or enzymes involved in critical signaling pathways. For example:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites affecting cellular responses.

Antimicrobial Properties

In addition to its antitumor activity, this compound has demonstrated antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of chromeno derivatives and found that those with thiophene moieties exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-thiophene counterparts.
  • Antimicrobial Efficacy : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial efficacy of compounds containing dioxothiophene structures against resistant strains of bacteria.

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